2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Descripción
This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused tetracyclic core. Key structural features include:
- Position 2: A hexyl (C₆H₁₃) group, enhancing lipophilicity and membrane permeability.
- Core: A 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one system, providing rigidity and planar geometry for target binding.
Its structural complexity suggests applications in drug discovery, particularly in oncology or antimicrobial research .
Propiedades
IUPAC Name |
2-hexyl-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O4/c1-2-3-4-5-12-24-18-27-25-13-8-9-14-26(25)31(33)35-30(27)19-29(24)34-20-28(32)23-16-15-21-10-6-7-11-22(21)17-23/h6-7,10-11,15-19H,2-5,8-9,12-14,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAASWIAWFIYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C5=C2CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-Hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 405918-57-2) is a complex organic compound belonging to the class of flavonoids. Its unique structure, characterized by a chromenone backbone and various substituents, suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound through a review of relevant literature, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is C31H32O4, with a molecular weight of approximately 484.59 g/mol. The compound features:
- Hexyl group at position 3
- Naphthyl group linked through an ether bond at position 7
- Oxoethoxy group contributing to its reactivity and solubility
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. Preliminary studies indicate that 2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibits significant antioxidant activity. This property is critical for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Research has shown that compounds with similar structures possess anti-inflammatory properties. The presence of the naphthyl group may enhance these effects by inhibiting pro-inflammatory cytokines. In vitro studies have indicated that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Anticancer Activity
Studies on related benzo[c]chromen derivatives suggest potential anticancer properties. For instance, derivatives have been evaluated as phosphodiesterase (PDE) inhibitors, which play a role in cancer cell proliferation. The compound's ability to inhibit PDEs may contribute to its anticancer effects by promoting apoptosis in cancer cells.
The synthesis of 2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. Key steps include:
- Formation of the chromenone backbone
- Introduction of the hexyl and naphthyl groups
- Functionalization with the oxoethoxy moiety
These reactions require careful optimization to ensure high yields and purity.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of similar compounds:
-
PDE Inhibition : A study found that alkoxylated derivatives of benzo[c]chromen exhibited PDE inhibitory activity with IC50 values around 3.67 μM . This suggests that 2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may also exhibit similar inhibitory effects.
Compound IC50 (μM) Biological Activity Alkoxylated Derivative 1f 3.67 ± 0.47 PDE Inhibition Compound A 5.00 Antioxidant Compound B 4.50 Anti-inflammatory - Neuroprotective Effects : In neurotoxicity models using HT-22 cells exposed to corticosterone, compounds similar to 2-hexyl... demonstrated protective effects against neurotoxicity . This indicates potential applications in treating neurodegenerative diseases.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
